molecular formula C6H9N5O3 B2914308 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol CAS No. 98197-64-9

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol

Cat. No.: B2914308
CAS No.: 98197-64-9
M. Wt: 199.17
InChI Key: SLBNQJDYZTXHQD-UHFFFAOYSA-N
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Description

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol (CAS: 98197-64-9) is a pyrimidine derivative with a molecular weight of 199.17 g/mol and a purity of 98% . Its structure consists of a pyrimidine ring substituted with an amino group at position 6, a nitro group at position 5, and an ethanolamine side chain at position 4 (Figure 1). The nitro group confers electrophilicity to the ring, while the amino and hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

IUPAC Name

2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNQJDYZTXHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol typically involves multiple steps starting from acyclic precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or nitro groups are replaced by other functional groups using appropriate reagents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microorganisms, leading to their death or inhibition of growth. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues with Modified Side Chains

2-(2-{[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino}ethoxy)ethanol (CAS: 585560-63-0)
  • Molecular Formula : C14H24N6O4
  • Molecular Weight : 340.38 g/mol
  • Key Features: Cyclohexylamino substituent at position 6. Extended ethoxyethanol side chain.
  • The ethoxyethanol side chain introduces additional ether linkages, which may alter metabolic stability .

Functional Group Variations on the Pyrimidine Core

6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine
  • Key Features :
    • Diethoxyethyl substituent at position 5.
    • Mercapto (-SH) group at position 2.
  • The mercapto group offers thiol reactivity, enabling disulfide bond formation or metal chelation, unlike the nitro group in the target compound .
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol (CAS: 588-36-3)
  • Key Features: Methylthio (-SCH3) at position 2. Methanol substituent at position 5.
  • Comparison: The methylthio group is electron-donating, reducing ring electrophilicity compared to the nitro group. The methanol group lacks the amine linkage present in the ethanolamine side chain, limiting hydrogen-bonding diversity .
TAS-103 (Topoisomerase Inhibitor)
  • Structure: Indenoquinoline core with aminoethyl and hydroxyl groups.
  • The target compound’s nitro group may confer distinct interactions with topoisomerases or other enzymes .
N-(4-Chloro-2-methylphenyl)-2-oxo/thioxo/imine Pyrimidine Carboxamides
  • Key Features :
    • Carboxamide and aryl substituents.
  • Comparison: The carboxamide group enhances binding to hydrophobic pockets in enzymes, a feature absent in the target compound. Synthesis involves acid-catalyzed cyclization, differing from the alkylation steps likely used for the ethanolamine side chain in the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Functional Impact Reference
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol 199.17 Nitro, amino, ethanolamine Electrophilic ring, H-bonding capacity
2-(2-{[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino}ethoxy)ethanol 340.38 Cyclohexylamino, ethoxyethanol Increased lipophilicity, metabolic stability
6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine 299.34 Diethoxyethyl, mercapto Thiol reactivity, steric hindrance
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol 171.21 Methylthio, methanol Reduced electrophilicity, limited H-bonding

Research Implications

  • Target Compound Advantages: The nitro and amino groups enhance reactivity and solubility, making it suitable for drug development or agrochemical applications.
  • Limitations of Analogues : Bulky substituents (e.g., cyclohexyl, diethoxyethyl) may reduce bioavailability, while alternative functional groups (e.g., mercapto, methylthio) alter reactivity profiles.

Biological Activity

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is a compound of significant interest due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of amino and nitro groups on a pyrimidine ring, which contribute to its biological activity. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its properties and enhance its efficacy in biological applications.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzyme activities or interfere with nucleic acid synthesis in microorganisms. This action leads to the inhibition of growth or cell death in targeted pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli13.40 µM
Pseudomonas aeruginosa11.29 µM

These values suggest that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Its mechanism may involve the inhibition of viral replication by targeting viral enzymes or receptors essential for the viral life cycle. Although specific data on viral strains is limited, preliminary findings indicate potential efficacy against certain viruses.

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. The compound's ability to induce apoptosis in cancer cells has been documented in several studies.

Cancer Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)10Induction of apoptosis via caspase activation
MCF7 (breast cancer)15Inhibition of cell proliferation

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial effects of various aminopyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : In a recent investigation into the anticancer properties of pyrimidine derivatives, this compound was shown to effectively inhibit cell growth in multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

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